- Preparation of non-hormonal steroid modulators of NF-κβ for treatment of diseases, United States, , ,
Cas no 93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione)
93239-37-3 structure
Product Name:(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
CAS-Nr.:93239-37-3
MF:C24H30O5
MW:398.492007732391
CID:814857
Update Time:2023-11-22
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-6-methyl-, (6a)-
- (6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-6α-methyl-, 21-acetate (6CI, 7CI)
- NSC 86007
- (6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione
-
- Inchi: 1S/C24H30O5/c1-14-11-17-18(22(3)8-5-16(26)12-20(14)22)6-9-23(4)19(17)7-10-24(23,28)21(27)13-29-15(2)25/h5-6,8,12,14,17,19,28H,7,9-11,13H2,1-4H3/t14-,17+,19-,22+,23-,24-/m0/s1
- InChI-Schlüssel: SGOCZEFVBBHDQY-ARVFGIOISA-N
- Lächelt: C[C@@]12[C@@](O)(C(=O)COC(=O)C)CC[C@H]1[C@@H]1C[C@H](C)C3=CC(C=C[C@]3(C)C1=CC2)=O
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A167600-50mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 50mg |
$ 81.00 | 2023-09-09 | ||
| TRC | A167600-100mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 100mg |
$ 125.00 | 2023-04-19 | ||
| TRC | A167600-250mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 250mg |
$ 265.00 | 2023-09-09 | ||
| TRC | A167600-500mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 500mg |
$ 487.00 | 2023-04-19 | ||
| TRC | A167600-1g |
(6α)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 1g |
$ 780.00 | 2022-06-08 | ||
| TRC | A167600-2.5g |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 2.5g |
$ 2014.00 | 2023-04-19 | ||
| TRC | A167600-1000mg |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione |
93239-37-3 | 1g |
$ 939.00 | 2023-04-19 | ||
| A2B Chem LLC | AD02602-50mg |
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate |
93239-37-3 | 50mg |
$199.00 | 2024-07-18 | ||
| A2B Chem LLC | AD02602-250mg |
17-hydroxy-6-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate |
93239-37-3 | 250mg |
$374.00 | 2024-07-18 |
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C
Referenz
- Non-hormonal steroid modulators of NF-κB for treatment of disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine Solvents: 1,4-Dioxane ; 3 h, -60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Method for preparation of Δ9(11)-steroid compound, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Referenz
- Preparation of non-hormonal steroids as modulators of NF-κB for the treatment of disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Non-hormonal steroid modulators of nf-κb for treatment of disease, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Sulfur dioxide Catalysts: 4-(Dimethylamino)pyridine Solvents: 2-Methylpyridine ; -10 °C; 30 min, -10 °C
Referenz
- Preparing method and application of 9,11-double bond steroidal compound, China, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Pyridine ; 30 min, 0 - 5 °C
1.2 Reagents: Sulfur dioxide ; 0 - 5 °C
1.2 Reagents: Sulfur dioxide ; 0 - 5 °C
Referenz
- Synthesis of 6α-methyl-11,17α,21-trihydroxy-9α-fluoro-1,4-pregnadiene-3,20-dione as a key intermediate for fluoromethalone, Jingxi Huagong Zhongjianti, 2014, 44(5), 46-48
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Methanesulfonyl chloride , Sulfur dioxide Solvents: Dimethylformamide , Tetrahydrofuran ; cooled
Referenz
- Preparation of non-hormonal steroid modulators of NF-κB for treatment of disease, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Raw materials
- Methylprednisolone Acetate
- (6α,11α)-21-(Acetyloxy)-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Preparation Products
(6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione Verwandte Literatur
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
93239-37-3 ((6a)-21-(Acetyloxy)-17-hydroxy-6-methylpregna-1,4,9(11)-triene-3,20-dione) Verwandte Produkte
- 2920-86-7(Prednisolone hemisuccinate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
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